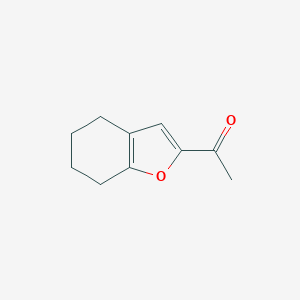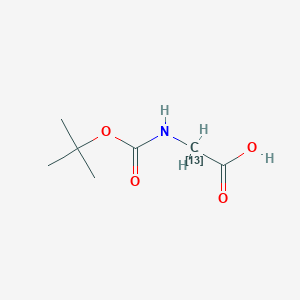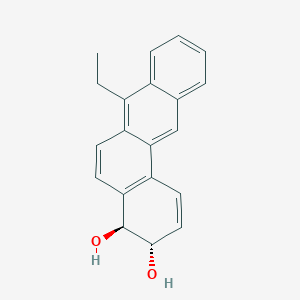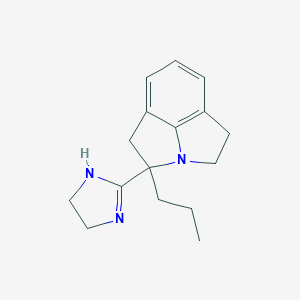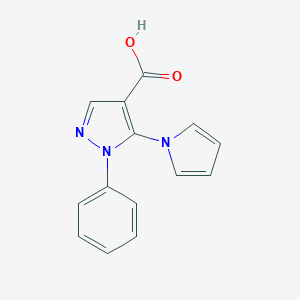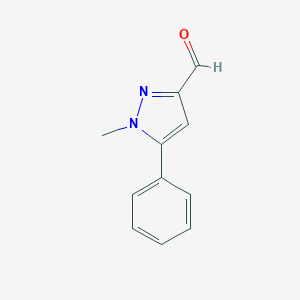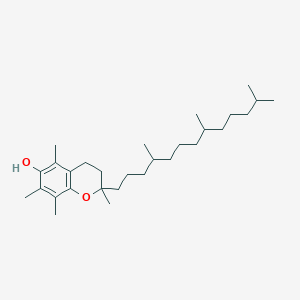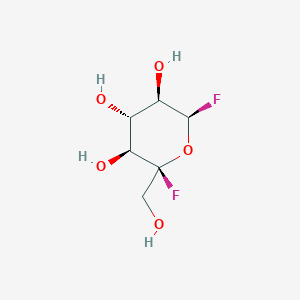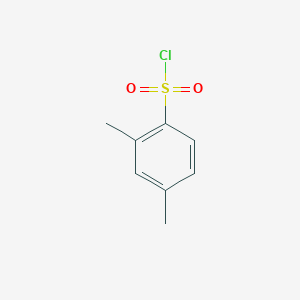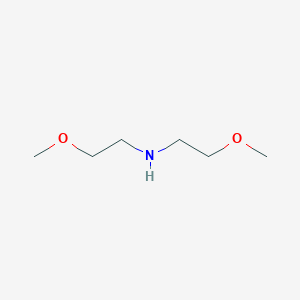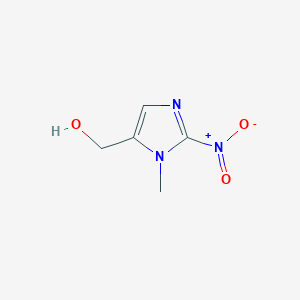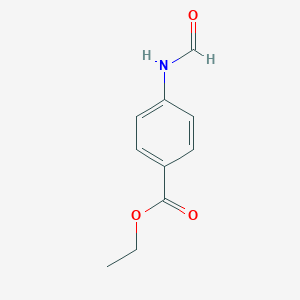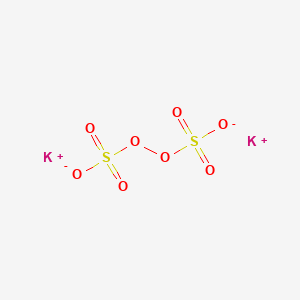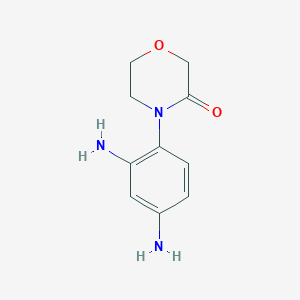
4-(2,4-ジアミノフェニル)モルホリン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Diaminophenyl)morpholin-3-one is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a morpholinone ring substituted with a 2,4-diaminophenyl group. It is typically found as an orange to very dark brown solid .
科学的研究の応用
4-(2,4-Diaminophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly antithrombotic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.
Mode of Action
As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.
Biochemical Pathways
Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.
Result of Action
As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of a phenylboronic acid catalyst. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .
Industrial Production Methods
Industrial production methods for 4-(2,4-Diaminophenyl)morpholin-3-one typically involve large-scale synthesis using similar reaction pathways as described above. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-(2,4-Diaminophenyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
類似化合物との比較
Similar Compounds
- 4-(4-Aminophenyl)morpholin-3-one
- 4-(3-Oxomorpholin-4-yl)phenyl
Uniqueness
4-(2,4-Diaminophenyl)morpholin-3-one is unique due to its specific substitution pattern on the morpholinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of reactivity and biological activity, making it valuable in various applications .
特性
IUPAC Name |
4-(2,4-diaminophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFBLRLPINBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
